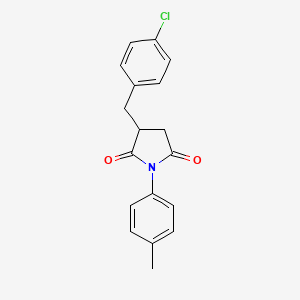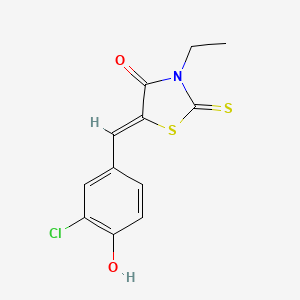
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CDMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrrolidinediones, which are known for their diverse biological activities. In
Scientific Research Applications
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. One of the most promising applications of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its use as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and depression.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves its binding to the active site of MAO-B, where it forms a reversible complex with the enzyme. This complex prevents the oxidation of neurotransmitters by MAO-B, leading to an increase in their levels in the brain. This increase in neurotransmitter levels has been shown to have beneficial effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in various experimental models. In addition to its MAO-B inhibitory activity, 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its high potency as an MAO-B inhibitor, which allows for the use of lower concentrations in experimental studies. However, 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is also known to be relatively unstable in solution, which can make it difficult to work with in some experimental settings. Additionally, the high lipophilicity of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can make it difficult to deliver to specific target tissues in vivo.
Future Directions
There are several potential future directions for the study of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more stable analogues of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione that retain its potent MAO-B inhibitory activity. Another potential direction is the investigation of the effects of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione on other biochemical pathways involved in neurological disorders, such as the regulation of neuroinflammation. Finally, the potential use of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione as a therapeutic agent in the treatment of neurological disorders such as Parkinson's disease and depression warrants further investigation.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 4-methylphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This reaction results in the formation of the intermediate product, which is then cyclized with maleic anhydride to yield 3-(4-chlorobenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-12-2-8-16(9-3-12)20-17(21)11-14(18(20)22)10-13-4-6-15(19)7-5-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLNIWNLLGHNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Chloro-benzyl)-1-p-tolyl-pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)


![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)
![methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4964307.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)
![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)

![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)
![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)